![molecular formula C20H18N4O2 B2489166 2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide CAS No. 1421504-53-1](/img/structure/B2489166.png)
2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a derivative of imidazo[1,2-b]pyrazole, a class of compounds known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazo[1,2-b]pyrazole moiety and an acetamide group. Its chemical formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. For instance, a related pyrazole derivative demonstrated potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. These derivatives also showed strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .
Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
---|---|---|---|
7b | 0.22 | 0.25 | Superior to Ciprofloxacin |
Anticancer Activity
Imidazo[1,2-b]pyrazole derivatives have been studied for their anticancer potential, particularly in breast cancer models. Research has shown that certain pyrazoles exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in a significant synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .
Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |
---|---|---|
MCF-7 | >60 | Yes |
MDA-MB-231 | >60 | Yes |
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways. For example, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and proliferation . The IC50 values for these activities were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing thiazole-bearing pyrazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics due to their low hemolytic activity .
- Anticancer Synergy : In another study involving the combination of pyrazole derivatives with doxorubicin, researchers observed enhanced cytotoxicity in breast cancer cell lines. The results indicated that the presence of halogen substituents on the pyrazole ring contributed to increased efficacy .
属性
IUPAC Name |
2-(7-methyl-2-oxo-6-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(14-8-4-2-5-9-14)23-24-16(20(26)22-19(13)24)12-17(25)21-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVPOXBIIXZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C(N2N=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。